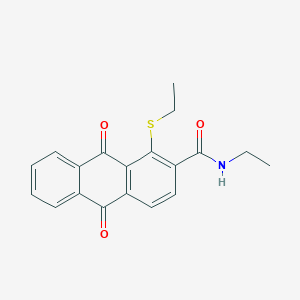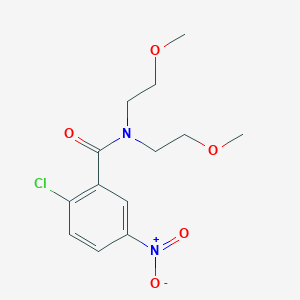![molecular formula C20H23NO5 B4299870 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299870.png)
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid
描述
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid (PAPP) is a chemical compound that has been extensively researched for its potential therapeutic applications. PAPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood. However, it is believed that 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to play a key role in the inflammatory response.
实验室实验的优点和局限性
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments. It is a non-steroidal anti-inflammatory drug (NSAID), which makes it a safer alternative to steroids. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been shown to possess anti-tumor properties, which make it a potential candidate for cancer therapy. However, there are some limitations associated with the use of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid is a relatively new compound, and its long-term safety has not been fully established. Further studies are needed to determine the optimal dosage and duration of treatment.
未来方向
There are several future directions for the research on 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid. One potential area of research is the development of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another potential area of research is the development of 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs for the treatment of cancer. Further studies are also needed to determine the optimal dosage and duration of treatment for 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid-based drugs.
科学研究应用
3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid has also been studied for its potential use in cancer therapy, as it has been shown to possess anti-tumor properties.
属性
IUPAC Name |
3-[(2-phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-12-25-17-10-8-15(9-11-17)18(13-20(23)24)21-19(22)14-26-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZGESHLUVMQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B4299795.png)
![4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4299802.png)
![ethyl (5-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299806.png)
![ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299814.png)




![11-ethyl-5,11,11a-trimethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B4299846.png)
![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![2,5-dichlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299860.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid](/img/structure/B4299882.png)
![3,5-bis[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4299883.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299891.png)